Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone은 나프탈렌 유도체로, 유기 합성 및 약품 개발에서 중요한 중간체 역할을 합니다. 이 화합물은 고리형 술톤 구조를 가지고 있어 반응성이 뛰어나며, 다양한 친전자성 및 친핵성 반응에 활용됩니다. 특히, 의약품 및 기능성 소재의 합성에서 핵심 구성 요소로 사용될 수 있는 잠재력을 보유하고 있습니다. 1,8-Naphthosultone은 높은 열안정성과 화학적 안정성을 가지며, 선택적 반응이 가능하여 복잡한 분자 구조의 합성에 유용합니다. 또한, 이 화합물은 광학적 특성을 연구하는 데도 적용될 수 있어 재료 과학 분야에서도 관심을 받고 있습니다.
1,8-Naphthosultone structure
1,8-Naphthosultone structure
상품 이름:1,8-Naphthosultone
CAS 번호:83-31-8
MF:C10H6O3S
메가와트:206.217841625214
MDL:MFCD00005937
CID:34285
PubChem ID:87558341

1,8-Naphthosultone 화학적 및 물리적 성질

이름 및 식별자

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • MDL: MFCD00005937
    • 인치: 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • InChIKey: IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • 미소: O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

계산된 속성

  • 정밀분자량: 206.00400
  • 동위원소 질량: 206.004
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 330
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 51.8A^2
  • 표면전하: 0

실험적 성질

  • 색과 성상: 담황색 바늘 결정
  • 밀도: 1.6±0.1 g/cm3
  • 융해점: 156.0 to 160.0 deg-C
  • 비등점: 419.5±18.0 °C at 760 mmHg
  • 플래시 포인트: 207.5±21.2 °C
  • 굴절률: 1.729
  • PSA: 51.75000
  • LogP: 3.00170
  • 증기압: 0.0±1.0 mmHg at 25°C
  • 용해성: 자신이 없다

1,8-Naphthosultone 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315
  • 경고성 성명: P264+P280+P305+P351+P338+P337+P313
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 38
  • 보안 지침: S22-S28
  • 위험물 표지: Xi
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 위험 용어:R38

1,8-Naphthosultone 세관 데이터

  • 세관 번호:2934991000
  • 세관 데이터:

    ?? ?? ??:

    2934991000

    개요:

    2934991000. 술파닐과 술파닐아미드.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2934991000. 수단과 수단.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

1,8-Naphthosultone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
N069510-2500mg
1,8-Naphthosultone
83-31-8
2500mg
$ 1400.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028892-5g
1,8-Naphthosultone
83-31-8 98%
5g
¥534 2024-05-21
Ambeed
A268894-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
100g
$340.0 2023-06-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-1g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
1g
¥125.90 2023-09-01
Alichem
A449038714-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 95%
100g
$306.00 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-5g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
5g
¥214.90 2023-09-01
Ambeed
A268894-25g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
25g
$92.0 2024-07-24
Fluorochem
092928-25g
1,8-Naphthosultone
83-31-8 95%
25g
£123.00 2022-02-28
1PlusChem
1P003E8X-5g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98% (HPLC GC)
5g
$42.00 2025-02-19
eNovation Chemicals LLC
D544033-25g
1,8-Naphthosultone
83-31-8 97%
25g
$180 2024-05-24

1,8-Naphthosultone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 2

반응 조건
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 4

반응 조건
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 5

반응 조건
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 6

반응 조건
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 7

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 8

반응 조건
1.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 9

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 10

반응 조건
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 11

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

합성회로 12

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
참조
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
참조
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
순결:99%
재다:25g
가격 ($):156.0